molecular formula C24H20Cl2N4O2S B2562449 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 537702-42-4

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2562449
CAS No.: 537702-42-4
M. Wt: 499.41
InChI Key: USKMBFGJJQITMZ-UHFFFAOYSA-N
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Description

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H20Cl2N4O2S and its molecular weight is 499.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Studies on the synthesis and characterization of related compounds provide insights into the methodologies and analytical techniques employed in the development of novel chemical entities with potential biological activities. For instance, research on the synthesis of phenoxy amide derivatives and their chlorination effects offers a foundation for understanding the chemical properties and reactivity of compounds like the one (Wang et al., 2011)[https://consensus.app/papers/synthesis-phenoxy-amide-derivatives-wang/763ed9bb1a6b532787c66376a37b629a/?utm_source=chatgpt]. Similarly, the development of novel imines and thiazolidinones (Fuloria et al., 2009)[https://consensus.app/papers/synthesis-characterization-evaluation-novel-imines-fuloria/cf9ef135a84d534ca1c1f77e2efefc9b/?utm_source=chatgpt] underscores the importance of structural modification in enhancing biological activities.

Biological Activities

The investigation of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, is a significant area of research for compounds with similar structures. For example, studies on the antimicrobial activity of formazans derived from Mannich bases (Sah et al., 2014)[https://consensus.app/papers/synthesis-formazans-mannich-base-54chlorophenyl-agents-sah/ac07c47429cb59aab49610de4825fd33/?utm_source=chatgpt] and the anti-inflammatory and analgesic activities of 2-(substituted phenoxy) acetamide derivatives (Rani et al., 2014)[https://consensus.app/papers/anticancer-antiinflammatory-analgesic-activities-rani/8bb6eba6f35f541c8b73d6255680cf63/?utm_source=chatgpt] reveal the potential therapeutic applications of these compounds.

Computational Studies

Computational docking and biological evaluation of novel derivatives, as seen in the study by Fathima et al. (2022)[https://consensus.app/papers/design-synthesis-computational-docking-biological-fathima/3a672e2b495459a780b7d8009064e155/?utm_source=chatgpt], highlight the role of in silico methods in predicting the biological activities of new chemical entities. These studies provide a crucial link between structural design, synthetic strategies, and potential pharmacological applications.

Properties

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O2S/c25-20-12-11-18(13-21(20)26)27-23(31)16-33-24-29-28-22(15-32-19-9-5-2-6-10-19)30(24)14-17-7-3-1-4-8-17/h1-13H,14-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKMBFGJJQITMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.